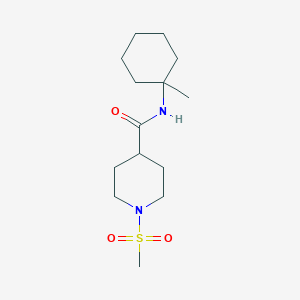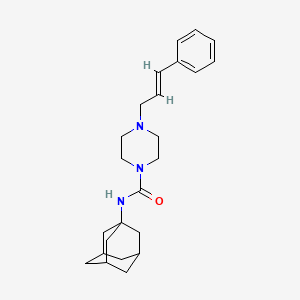
N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as SNC80, is a highly selective agonist for the delta-opioid receptor. The delta-opioid receptor is a G-protein coupled receptor that plays a significant role in pain modulation, mood regulation, and addiction. SNC80 has been widely studied for its potential therapeutic applications in pain management, depression, and drug addiction.
Wirkmechanismus
N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide selectively targets the delta-opioid receptor, which is primarily located in the brain and spinal cord. When N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide binds to the delta-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release, resulting in a reduction in pain perception and mood regulation.
Biochemical and Physiological Effects:
N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects in the body. In addition to its pain-relieving and mood-regulating effects, N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects, reduce anxiety, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide in lab experiments include its high selectivity for the delta-opioid receptor, which allows for more precise targeting of the receptor and reduces the risk of off-target effects. Additionally, N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied, and its mechanism of action is well understood. However, the limitations of using N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide research. One area of interest is the development of more potent and selective delta-opioid receptor agonists for use in pain management and other therapeutic applications. Additionally, further research is needed to fully understand the mechanisms of action of N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide and other delta-opioid receptor agonists. Finally, there is a need for more research on the potential use of N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide and other delta-opioid receptor agonists in the treatment of drug addiction.
Synthesemethoden
The synthesis of N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide involves several steps, including the reaction of 1-methylcyclohexylamine with 4-piperidone, followed by the reaction with methanesulfonyl chloride to obtain the sulfonyl intermediate. The final step involves the reaction of the sulfonyl intermediate with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to obtain N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In pain management, N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to be highly effective in reducing chronic pain by selectively targeting the delta-opioid receptor. N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has also been studied for its potential use in treating depression, as delta-opioid receptor agonists have been shown to have antidepressant effects. Additionally, N-(1-methylcyclohexyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been studied for its potential use in drug addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
N-(1-methylcyclohexyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3S/c1-14(8-4-3-5-9-14)15-13(17)12-6-10-16(11-7-12)20(2,18)19/h12H,3-11H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVOASPBBMPXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylcyclohexyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B5304647.png)
![N-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5304659.png)

![N-(4-chlorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5304673.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B5304684.png)
![(5-chloro-2-ethoxybenzyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5304686.png)



![ethyl 5-(7-{[N-(tert-butoxycarbonyl)alanyl]oxy}-5-hydroxy-4-oxo-4H-chromen-3-yl)-2-furoate](/img/structure/B5304733.png)
![N~4~-(2-methoxyethyl)-7-(1,3-thiazol-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5304736.png)
![[4-(benzyloxy)-3-bromo-5-methoxybenzyl]methylamine hydrochloride](/img/structure/B5304744.png)
![N-(2-methoxyethyl)-1'-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5304749.png)